4-amino-N-benzylbenzenesulfonamide chemical properties
4-amino-N-benzylbenzenesulfonamide chemical properties
An In-depth Technical Guide to 4-amino-N-benzylbenzenesulfonamide
Authored by a Senior Application Scientist
Introduction
4-amino-N-benzylbenzenesulfonamide is a distinct chemical entity belonging to the sulfonamide class of compounds. The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of modern medicinal chemistry, first introduced to the world in the form of antibacterial "sulfa drugs"[1][2][3]. Since that initial discovery, the versatility of the sulfonamide scaffold has been exploited to develop a vast range of therapeutic agents with applications spanning from antimicrobial and antiviral to anticancer and anti-inflammatory treatments[2][4].
This guide provides a comprehensive technical overview of 4-amino-N-benzylbenzenesulfonamide, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical and physical properties, outline a robust synthetic pathway with detailed experimental protocols, explore its spectroscopic signature, and discuss its potential biological significance within the broader context of sulfonamide-based therapeutics. The narrative is structured to provide not just data, but also the scientific rationale behind the compound's behavior and synthesis—a perspective grounded in practical laboratory experience.
Core Chemical Identity and Structure
Understanding a molecule begins with its unambiguous identification and structure. 4-amino-N-benzylbenzenesulfonamide is structurally characterized by a central benzenesulfonamide core. An amino group is substituted at the para-position (C4) of the phenyl ring, while a benzyl group is attached to the sulfonamide nitrogen.
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IUPAC Name: 4-amino-N-benzylbenzenesulfonamide[5]
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CAS Number: 1709-54-2[5]
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Molecular Formula: C₁₃H₁₄N₂O₂S[5]
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Synonyms: N-Benzyl-sulfanilamide, [(4-aminophenyl)sulfonyl]benzylamine[5]
Chemical Structure:
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The data presented below has been aggregated from authoritative chemical databases.
| Property | Value | Reference |
| Molecular Weight | 262.33 g/mol | [5] |
| Appearance | Solid (Predicted) | |
| Melting Point | 112-115 °C (for a related compound) | [6] |
| XLogP3 | 1.7 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Exact Mass | 262.07759887 Da | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and acetone. |
Note: Some properties are predicted based on computational models or inferred from structurally related compounds where direct experimental data is unavailable.
Synthesis and Reactivity
Retrosynthetic Analysis and Strategy
The synthesis of 4-amino-N-benzylbenzenesulfonamide is most logically achieved via a nucleophilic substitution reaction. The key disconnection is at the sulfur-nitrogen bond, identifying a sulfonyl chloride and an amine as the primary synthons.
Causality in Synthetic Design: The primary aromatic amine of the starting material, 4-aminobenzenesulfonyl chloride, is nucleophilic and could potentially react with another molecule of the sulfonyl chloride, leading to undesired oligomerization. To ensure a clean and high-yielding reaction, it is standard practice in the field to protect this amino group. Acetylation is a common and effective strategy, yielding 4-acetylaminobenzenesulfonyl chloride. This protecting group is stable under the sulfonamide formation conditions and can be readily removed in a subsequent hydrolysis step.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks (TLC) and a final purification step to ensure the integrity of the final product.
Step 1: Protection of the Aromatic Amine
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Reaction: 4-aminobenzenesulfonamide is reacted with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide.
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Rationale: This step is not strictly necessary for the target molecule's synthesis from sulfanilamide but is crucial if starting from 4-aminobenzenesulfonyl chloride. For this guide, we will illustrate the more common laboratory synthesis starting from the widely available 4-acetylaminobenzenesulfonyl chloride.
Step 2: Sulfonamide Bond Formation
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To a stirred solution of benzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq).
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Slowly add a solution of 4-acetylaminobenzenesulfonyl chloride (1.05 eq) in the same solvent.
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Expert Insight: The slow, dropwise addition at reduced temperature is critical to control the exothermicity of the reaction and prevent side-product formation.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
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Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute HCl (to remove excess benzylamine and base), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude protected product, N-benzyl-4-acetylaminobenzenesulfonamide.
Step 3: Deprotection of the Aromatic Amine
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Dissolve the crude product from Step 2 in a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).
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Heat the mixture to reflux for 2-4 hours.
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Trustworthiness: The hydrolysis of the acetyl group is typically robust. Progress can be monitored via TLC by observing the disappearance of the starting material spot and the appearance of the more polar product spot.
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After cooling, neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃) until the pH is ~7-8, at which point the product will precipitate.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-N-benzylbenzenesulfonamide.
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Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 4-amino-N-benzylbenzenesulfonamide.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the p-substituted ring will appear as two doublets (an AA'BB' system) between ~6.5-7.8 ppm. The five protons of the benzyl ring will appear as a multiplet, typically between 7.2-7.4 ppm. A singlet or doublet for the benzylic methylene (CH₂) protons will be visible around 4.0-4.3 ppm. The sulfonamide N-H proton will appear as a broad singlet, and the primary amine (-NH₂) protons will also give a broad singlet.
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¹³C NMR: The carbon spectrum will show signals for the distinct carbon atoms. Expect four signals for the p-substituted phenyl ring, three or four signals for the benzyl ring carbons, and a signal for the benzylic CH₂ carbon around 45-50 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[7] Characteristic absorption bands include:
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N-H stretching: Two bands for the primary amine (-NH₂) around 3350-3450 cm⁻¹ and a single band for the sulfonamide N-H around 3250 cm⁻¹.
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S=O stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) appearing at approximately 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
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Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (262.33 g/mol ).[5]
Potential Applications and Biological Significance
While specific biological activity for 4-amino-N-benzylbenzenesulfonamide is not extensively documented in high-impact literature, its structure is highly relevant to drug discovery. The broader class of sulfonamides exhibits a vast range of pharmacological activities.[1][2]
Antimicrobial Potential
The core structure of 4-amino-N-benzylbenzenesulfonamide is that of a sulfanilamide derivative. Sulfanilamides are classic antibacterial agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS)[3]. This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial proliferation. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect. The N-benzyl substitution may modulate this activity, affecting binding affinity to the enzyme or altering pharmacokinetic properties like cell permeability.
Scaffold for Drug Development
Beyond direct antimicrobial action, the 4-aminobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry. The primary amine serves as a versatile chemical handle for further modification, allowing for the synthesis of extensive compound libraries for screening against various biological targets[8]. The N-benzyl group itself is a common feature in pharmacologically active molecules and can participate in hydrophobic or π-stacking interactions within a target's active site[9]. Derivatives have been explored as inhibitors for enzymes such as carbonic anhydrase (implicated in glaucoma and cancer) and lipoxygenase (involved in inflammation)[1][10].
Proposed Mechanism of Action (Antimicrobial)
Caption: Proposed competitive inhibition of bacterial DHPS.
Safety and Handling
Based on GHS classifications for the compound, 4-amino-N-benzylbenzenesulfonamide should be handled with appropriate care.
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Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation[5].
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Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
4-amino-N-benzylbenzenesulfonamide is a classic sulfonamide derivative with well-defined chemical properties and a straightforward synthetic route. Its true value for researchers lies in its potential as both a standalone biologically active agent and, more significantly, as a versatile building block for the synthesis of more complex molecules. The presence of two distinct amine functionalities—the aromatic primary amine and the sulfonamide nitrogen—offers rich opportunities for chemical modification. This guide provides the foundational knowledge necessary for scientists to confidently synthesize, characterize, and strategically employ this compound in medicinal chemistry and drug development programs.
References
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Title: 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 Source: PubChem URL: [Link]
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Title: Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry Source: ResearchGate URL: [Link]
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Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Preprints.org URL: [Link]
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Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: MDPI URL: [Link]
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Title: Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications Source: Preprints.org URL: [Link]
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Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL: [Link]
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Title: Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase Source: PubMed Central (PMC) URL: [Link]
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Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: MDPI URL: [Link]
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Title: IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach Source: ResearchGate URL: [Link]
- Title: 4-amino benzenesulfonamides - Google Patents Source: Google Patents URL
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